molecular formula C18H16ClN5O4 B13135044 N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid CAS No. 61955-62-2

N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid

Cat. No.: B13135044
CAS No.: 61955-62-2
M. Wt: 401.8 g/mol
InChI Key: RBKZETHAGUTPEZ-ZDUSSCGKSA-N
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Description

(S)-2-((4-Chloro-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a triazine ring and a naphthalene moiety, suggests potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((4-Chloro-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Triazine Ring: Starting with cyanuric chloride, the triazine ring can be formed through nucleophilic substitution reactions.

    Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via an amination reaction using naphthylamine.

    Attachment of the Pentanedioic Acid: The final step involves the coupling of the triazine-naphthalene intermediate with a suitable pentanedioic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((4-Chloro-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the triazine ring or the naphthalene moiety, resulting in different reduced forms.

    Substitution: The chloro group on the triazine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could produce a range of triazine derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (S)-2-((4-Chloro-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazine ring and naphthalene moiety could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid: Similar structure but with a phenyl group instead of a naphthalene moiety.

    (S)-2-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid: Contains a methyl group instead of a naphthalene moiety.

Uniqueness

The presence of the naphthalene moiety in (S)-2-((4-Chloro-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid distinguishes it from other similar compounds. This structural feature could confer unique chemical and biological properties, such as enhanced binding affinity to certain targets or improved stability.

Properties

CAS No.

61955-62-2

Molecular Formula

C18H16ClN5O4

Molecular Weight

401.8 g/mol

IUPAC Name

(2S)-2-[[4-chloro-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]amino]pentanedioic acid

InChI

InChI=1S/C18H16ClN5O4/c19-16-22-17(20-12-7-3-5-10-4-1-2-6-11(10)12)24-18(23-16)21-13(15(27)28)8-9-14(25)26/h1-7,13H,8-9H2,(H,25,26)(H,27,28)(H2,20,21,22,23,24)/t13-/m0/s1

InChI Key

RBKZETHAGUTPEZ-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)Cl)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)Cl)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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